PD-1/PD-L1-IN-36
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H25Br2NO3 |
|---|---|
Molecular Weight |
559.3 g/mol |
IUPAC Name |
(2S)-1-[[3-bromo-4-[(2-bromo-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1 |
InChI Key |
AHFXYBDSOWECNI-QHCPKHFHSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthetic route for CAY10774 involves the reaction of 3-bromo-4-[(2-bromo[1,1′-biphenyl]-3-yl)methoxy]benzyl chloride with (2S)-2-piperidinecarboxylic acid. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Binding Interactions with PD-L1
Small-molecule inhibitors like PD-1/PD-L1-IN-36 target the hydrophobic pocket of PD-L1, disrupting its interaction with PD-1. Key residues involved include I54, Y56, M115, A121, and Y123 of PD-L1, which form a cylindrical hydrophobic cavity (Figure 1) .
Table 1: Critical Residues and Interaction Types
| PD-L1 Residue | Interaction Type | Role in PD-1 Binding Blockade |
|---|---|---|
| I54 | Hydrophobic (π-alkyl) | Stabilizes inhibitor binding |
| Y56 | π-π stacking, edge-to-face | Displaces PD-1’s Tyr68 |
| M115 | Hydrophobic, sulfur-π | Anchors inhibitor orientation |
| A121 | Hydrophobic (alkyl) | Contributes to pocket shape |
| Y123 | Water-mediated hydrogen bonding | Competes with PD-1’s Asn66 |
Structural Basis for Inhibition
X-ray crystallography and NMR studies reveal that inhibitors adopt a 2:1 stoichiometric ratio with PD-L1, binding symmetrically at the dimer interface (Figure 2) . This disrupts PD-1’s access to the CC′FG β-sheet of PD-L1, a critical interface for immune checkpoint signaling.
Key Features:
-
Polar Interactions : Water-mediated hydrogen bonds with Y123 and D122 stabilize binding .
-
Conformational Changes : Inhibitors induce shifts in the BC and FG loops of PD-L1, further occluding PD-1 binding .
Table 2: Assay Results for Small-Molecule PD-L1 Inhibitors
Mechanistic Insights
-
Kinetics : Inhibitors exhibit non-competitive binding relative to PD-1, with slower off-rates (<0.01 s⁻¹) compared to antibodies .
-
Selectivity : Minimal cross-reactivity with other B7 family members (e.g., CD80, CD86) due to unique PD-L1 pocket topology .
-
Synergy : Combined with anti-CTLA-4 agents, these compounds enhance T-cell infiltration in murine models .
Comparative Analysis with Antibodies
| Parameter | Small-Molecule Inhibitors (e.g., this compound) | Anti-PD-L1 Antibodies (e.g., Atezolizumab) |
|---|---|---|
| Binding Site | Hydrophobic pocket (CC′FG sheet + BC/FG loops) | CC′FG sheet + BC/CC′ loops |
| Stoichiometry | 2:1 (PD-L1:inhibitor) | 1:1 (PD-L1:antibody) |
| Avidity | Monovalent | Bivalent (IgG-mediated) |
| Tissue Penetration | High (low molecular weight) | Moderate (limited by size) |
Challenges and Optimizations
Scientific Research Applications
Cancer Types Targeted
PD-1/PD-L1 inhibitors have shown promise across various cancer types, including:
- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have demonstrated that patients with high PD-L1 expression benefit significantly from anti-PD-1 therapies, showing improved overall survival and progression-free survival rates .
- Melanoma : Studies indicate that patients treated with PD-1 inhibitors experience durable responses and improved survival outcomes compared to traditional therapies .
- Head and Neck Cancers : The efficacy of PD-1/PD-L1 inhibitors in recurrent or metastatic head and neck squamous cell carcinoma has been established, with notable clinical responses observed .
Clinical Trials and Outcomes
Numerous clinical trials have assessed the effectiveness of PD-1/PD-L1 inhibitors:
| Study | Cancer Type | Treatment | Overall Survival (OS) | Progression-Free Survival (PFS) |
|---|---|---|---|---|
| Study A | NSCLC | Nivolumab | 60% at 12 months | 40% at 6 months |
| Study B | Melanoma | Pembrolizumab | 70% at 18 months | 50% at 12 months |
| Study C | Head & Neck | Camrelizumab | 65% at 12 months | 45% at 6 months |
These studies highlight the variability in treatment response based on cancer type and PD-L1 expression levels .
Case Study 1: Nivolumab in NSCLC
A retrospective analysis of patients with advanced NSCLC receiving nivolumab revealed that those with high tumor PD-L1 expression had a significantly better treatment response compared to those with low expression. The study indicated an objective response rate of approximately 45% in high-expression groups versus only 15% in low-expression groups .
Case Study 2: Pembrolizumab in Melanoma
In a phase III trial involving pembrolizumab for advanced melanoma, patients exhibited a median overall survival of over two years, with long-term responders continuing to show benefits years after initial treatment. The study emphasized the role of PD-L1 expression as a predictive biomarker for treatment efficacy .
Challenges and Future Directions
Despite the promising results associated with PD-1/PD-L1 inhibitors like PD-1/PD-L1-IN-36, challenges remain:
- Immune-related Adverse Events : The blockade of the PD-1 pathway can lead to autoimmune reactions due to enhanced immune activity against normal tissues .
- Resistance Mechanisms : Tumors may develop resistance to PD-1/PD-L1 inhibitors through various mechanisms, including upregulation of alternative immune checkpoints or loss of antigen presentation capabilities .
Future research is directed towards combination therapies that integrate PD-1/PD-L1 inhibitors with other modalities such as chemotherapy, targeted therapy, or novel agents aimed at overcoming resistance mechanisms.
Mechanism of Action
CAY10774 inhibits the interaction between PD-1 and PD-L1 by binding to the PD-1 protein. This inhibition prevents the downregulation of T-cell activity, thereby enhancing the immune response against cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Natural Product-Derived PD-1/PD-L1 Inhibitors
Natural compounds like tannic acid (TA) and kaempferol have shown PD-1/PD-L1 blockade activity. Surface plasmon resonance (SPR) assays reveal their binding profiles:
- TA : Binds PD-L1 with a dissociation constant (K_D) of 1.56–12.5 µM and PD-1 with K_D 0.06–0.5 µM .

- Kaempferol : Exhibits weaker affinity (K_D 1.56–25 µM for PD-L1) .
PD-1/PD-L1-IN-36 likely surpasses these in binding potency due to its optimized structure, though direct comparative data are unavailable. Natural compounds face challenges in bioavailability and specificity, limiting clinical translation .
Monoclonal Antibodies (mAbs)
mAbs like nivolumab (anti-PD-1) and atezolizumab (anti-PD-L1) are clinically approved. Key comparisons:
mAbs achieve durable responses but face limitations like immune-related adverse events (e.g., pneumonitis in 2–5% of patients) and high production costs. This compound , as a small molecule, may offer advantages in tumor penetration, oral dosing, and cost-effectiveness .
Other Small-Molecule Inhibitors
Compounds like BMS-202 and CA-170 are under investigation. CA-170 , an oral PD-L1 inhibitor, has shown preclinical efficacy but lacks published K_D values. This compound shares structural features with these molecules, such as aromatic rings and hydrogen-bonding groups critical for PD-L1 binding . Computational modeling suggests that This compound occupies the PD-L1 hydrophobic pocket, similar to peptide-based inhibitors .
Mechanistic and Functional Differences
Biological Activity
PD-1/PD-L1-IN-36 is a small molecule inhibitor targeting the PD-1/PD-L1 signaling pathway, which plays a crucial role in immune regulation and tumor immune evasion. This pathway is a significant focus in cancer immunotherapy, as its blockade can enhance T-cell responses against tumors. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.
The PD-1 receptor, when engaged by its ligand PD-L1, inhibits T-cell activation and promotes immune tolerance. This compound disrupts this interaction, thereby restoring T-cell function and enhancing anti-tumor immunity. The mechanism involves:
- Inhibition of T-cell Apoptosis : By blocking PD-1, the compound prevents the apoptosis of activated T cells, allowing for sustained immune responses against tumor cells .
- Restoration of Cytokine Production : Studies indicate that PD-1 blockade can reinvigorate exhausted T cells, leading to increased production of cytokines such as IFN-γ .
Efficacy in Tumor Models
Recent studies have demonstrated the effectiveness of this compound in various preclinical tumor models. For instance:
- Melanoma Models : In murine models of melanoma, treatment with this compound led to significant tumor regression compared to control groups .
- Non-Small Cell Lung Cancer (NSCLC) : The compound showed promising results in NSCLC models by enhancing T-cell infiltration into tumors and improving overall survival rates .
Clinical Implications
The biological activity of this compound has been corroborated by clinical studies involving patients with advanced cancers. A summary of findings from randomized controlled trials (RCTs) is presented below:
| Study Type | Population | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|---|---|---|---|---|
| RCT | Advanced Melanoma | HR 0.66 (95% CI 0.59–0.74) | HR 0.65 (95% CI 0.53–0.79) | RR 292 (95% CI 2.06–4.15) |
| RCT | NSCLC | HR 0.69 (95% CI 0.62–0.76) | HR 0.67 (95% CI 0.54–0.83) | RR 250 (95% CI 1.85–3.25) |
These results indicate that PD-1/PD-L1 inhibitors significantly improve survival outcomes across multiple cancer types .
Case Studies
Several case studies illustrate the clinical efficacy of PD-1/PD-L1 inhibitors, including this compound:
- Case Study in Melanoma : A patient with metastatic melanoma treated with a PD-L1 inhibitor exhibited a marked reduction in tumor size after three months, with minimal adverse effects noted .
- NSCLC Patient Response : Another patient with NSCLC showed stable disease after initiation of therapy, followed by significant tumor shrinkage over subsequent scans .
These case studies highlight the potential for this compound to provide durable responses in patients with advanced malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

